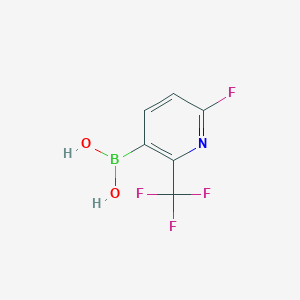
Ácido 6-fluoro-2-(trifluorometil)piridin-3-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis in the agrochemical, pharmaceutical, and dyestuff fields . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, has been a topic of interest in recent years . Various methods of synthesizing these compounds have been reported . Boronic acids, which are commonly studied boron compounds in organic chemistry, were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid is represented by the formula C6H5BF3NO2 . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Aplicaciones Científicas De Investigación
- Función del ácido 6-fluoro-2-(trifluorometil)piridin-3-borónico: Este compuesto actúa como un reactivo organobórico en las reacciones de acoplamiento de SM. Sus condiciones de reacción suaves y tolerancia a los grupos funcionales lo hacen ampliamente aplicable .
- Aplicaciones: Participa en la síntesis de diversas moléculas orgánicas, incluyendo heterociclos y compuestos biológicamente activos .
Acoplamiento de Suzuki–Miyaura
Síntesis agroquímica y farmacéutica
Productos para la protección de cultivos
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
In Suzuki-Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex . This process, known as transmetalation, forms a new carbon-carbon bond . The 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid, with its fluorine and trifluoromethyl groups, may influence the electronic properties of the resulting compound, potentially affecting its reactivity or stability .
Biochemical Pathways
Compounds synthesized through suzuki-miyaura coupling reactions have been used to inhibit various biological targets . The exact effects would depend on the nature of the other component of the coupling reaction.
Result of Action
The molecular and cellular effects of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid would depend on the specific context in which it is used. As a reagent in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds . The resulting compounds could have various effects depending on their structure and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-2-(trifluoromethyl)pyridine-3-boronic acid. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as moisture and air .
Propiedades
IUPAC Name |
[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYJWVSYJDGQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


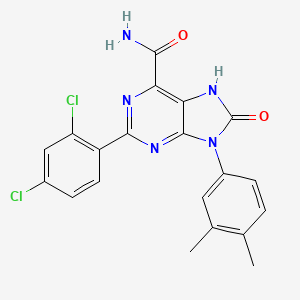
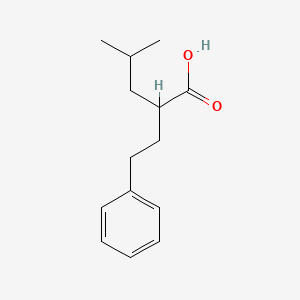
![3-(2,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2443931.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2443932.png)
![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2443940.png)
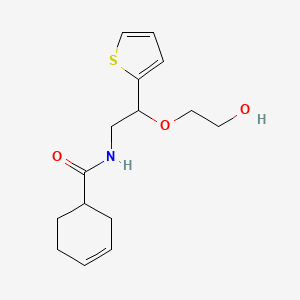

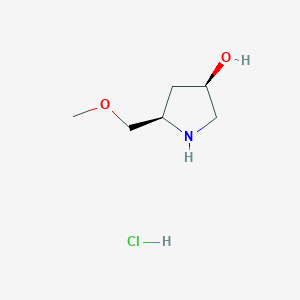
![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)
![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)
